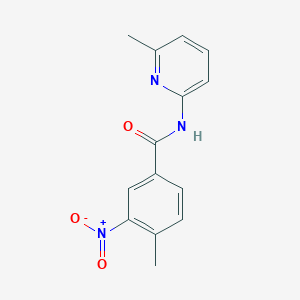![molecular formula C29H14Br2Cl2N4O5 B11704696 2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11704696.png)
2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and isoindole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the halogenation of aniline derivatives, followed by the formation of isoindole structures through cyclization reactions. The final step involves the coupling of these isoindole units under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester
- (4-Bromo-phenyl)-(3-nitro-benzylidene)-amine
- 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Uniqueness
Compared to these similar compounds, 2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione stands out due to its dual isoindole structure and multiple halogen substitutions. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C29H14Br2Cl2N4O5 |
|---|---|
Peso molecular |
729.2 g/mol |
Nombre IUPAC |
2-(4-amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H14Br2Cl2N4O5/c30-19-7-13(9-21(32)23(19)34)36-26(39)15-3-1-11(5-17(15)28(36)41)25(38)12-2-4-16-18(6-12)29(42)37(27(16)40)14-8-20(31)24(35)22(33)10-14/h1-10H,34-35H2 |
Clave InChI |
PNVJANTUBXOKKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=C(C(=C5)Br)N)Cl)C(=O)N(C2=O)C6=CC(=C(C(=C6)Br)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704628.png)

![1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one](/img/structure/B11704634.png)
![3-Methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide](/img/structure/B11704636.png)
![3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11704644.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B11704650.png)
![Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate](/img/structure/B11704651.png)
![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11704654.png)
![8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11704675.png)
![1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene](/img/structure/B11704678.png)

![N-[4-[[[2-oxo-2-(2-pyridin-2-ylhydrazinyl)acetyl]amino]sulfamoyl]phenyl]acetamide](/img/structure/B11704688.png)
